3-MERCAPTO-3-METHYL-1-HEXANOL

Beschreibung

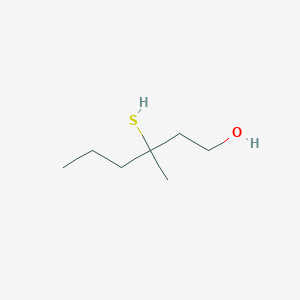

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-3-sulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSALIMFZUGITJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435943 | |

| Record name | 3-methyl-3-sulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307964-23-4 | |

| Record name | 3-Mercapto-3-methylhexan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307964-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-3-sulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanol, 3-mercapto-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Mercapto-3-methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-mercapto-3-methyl-1-hexanol. It includes a detailed summary of its physicochemical and spectroscopic data, presented in structured tables for clarity. Furthermore, this document outlines detailed experimental protocols for its synthesis and analysis, drawing from established methodologies for analogous compounds. A biochemical pathway illustrating its biogenesis from cysteine conjugates is also presented. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

3-Mercapto-3-methyl-1-hexanol is a chiral thiol and primary alcohol with the molecular formula C₇H₁₆OS.[1] Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-methyl-3-sulfanylhexan-1-ol |

| CAS Number | 307964-23-4 |

| Molecular Formula | C₇H₁₆OS[1] |

| Molecular Weight | 148.27 g/mol [1] |

| InChI Key | PSALIMFZUGITJC-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCCC(C)(CCO)S[3] |

The physicochemical properties of 3-mercapto-3-methyl-1-hexanol are crucial for its handling, purification, and use in experimental settings. The following table summarizes key physical and chemical data, largely derived from estimations and publicly available databases.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 220.55 °C (estimated at 760 mmHg) | [4] |

| Vapor Pressure | 0.023 mmHg at 25 °C (estimated) | [4] |

| Flash Point | 87.20 °C (estimated) | [4] |

| logP (o/w) | 2.193 (estimated) | [4] |

| Water Solubility | 1133 mg/L at 25 °C (estimated) | [4] |

| Density | ~0.952 g/cm³ | [3] |

| pKa | Not available | |

| Appearance | Neat liquid | [1] |

| Odor | Passion fruit, black currant, green, fruity | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-mercapto-3-methyl-1-hexanol.

Table 3: Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.3 (s, 3H, -C(CH₃)-), ~1.4-1.6 (m, 4H, -CH₂-CH₂-), ~1.7 (t, 2H, -CH₂-C(SH)-), ~1.8 (s, 1H, -SH), ~3.7 (t, 2H, -CH₂-OH), ~2.5-4.0 (br s, 1H, -OH) |

| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~20-30 (-CH₂-), ~40-50 (-C(SH)-), ~60 (-CH₂-OH) |

| FTIR | ν (cm⁻¹): ~3300 (broad, O-H stretch), ~2950 (C-H stretch), ~2550 (S-H stretch), ~1050 (C-O stretch) |

| Mass Spec (MS) | m/z: 148 (M+), fragments corresponding to loss of H₂O, SH, and alkyl chains. |

Experimental Protocols

Synthesis Protocol: Enantioselective Synthesis via Sharpless Asymmetric Epoxidation and Epoxide Ring-Opening

This protocol describes a plausible enantioselective synthesis of (S)-3-mercapto-3-methyl-1-hexanol, adapted from the well-established Sharpless asymmetric epoxidation methodology and subsequent nucleophilic ring-opening of the resulting epoxide.

Workflow for the Synthesis of (S)-3-mercapto-3-methyl-1-hexanol

References

In-Depth Technical Guide: 3-Mercapto-3-methyl-1-hexanol (CAS: 307964-23-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-mercapto-3-methyl-1-hexanol, a volatile thiol of significant interest in the fields of sensory science, microbiology, and organic synthesis. The document details the compound's physicochemical properties, outlines its pivotal role as a key odorant in human axillary sweat, and describes the biochemical pathway responsible for its formation by skin microbiota. Furthermore, this guide presents conceptual and detailed experimental protocols for its chemical synthesis and analytical characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in studies related to olfaction, microbiology, and the development of novel flavor and fragrance compounds.

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a sulfur-containing organic compound that has garnered considerable attention for its potent and distinct aroma profile.[1] Initially identified as a major contributor to the characteristic scent of human underarm odor, this molecule is a subject of extensive research in understanding the biochemistry of body odor formation.[1][2] Beyond its biological significance, 3M3MH1H and its stereoisomers possess unique sensory properties, with applications in the flavor and fragrance industry.[1] The presence of both a hydroxyl and a thiol functional group makes it a versatile chiral building block in organic synthesis. This guide aims to consolidate the current knowledge on 3M3MH1H, providing detailed technical information for its study and application.

Physicochemical and Spectroscopic Data

A summary of the known physical, chemical, and spectroscopic data for 3-mercapto-3-methyl-1-hexanol is presented below. It is important to note that some of the data, particularly physical properties, are estimated values.

Table 1: Physicochemical Properties of 3-Mercapto-3-methyl-1-hexanol

| Property | Value | Source |

| CAS Number | 307964-23-4 | [1] |

| Molecular Formula | C₇H₁₆OS | [3] |

| Molecular Weight | 148.27 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (likely) | - |

| Boiling Point | ~250 °C (estimated) | [1] |

| Density | ~0.97 g/cm³ (estimated) | [1] |

| Solubility | Soluble in polar solvents | - |

| InChI Key | PSALIMFZUGITJC-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data of 3-Mercapto-3-methyl-1-hexanol

| Technique | Data | Source |

| ¹H NMR | Characteristic thiol proton signals at ~1.3–1.6 ppm. | [1] |

| ¹³C NMR | Data not readily available in literature. | - |

| FTIR | S-H stretch (~2550 cm⁻¹), Hydroxyl group (~3300 cm⁻¹). | [1] |

| Mass Spectrometry (EI) | Key fragments and their relative intensities. (Data for the related compound 3-(Methylthio)-1-hexanol shows major fragments at m/z 55, 41, 61, 57, 75).[4] For alcohols, common fragmentation includes alpha-cleavage and dehydration (loss of H₂O, M-18).[5] | - |

Biochemical Significance and Signaling Pathway

3-Mercapto-3-methyl-1-hexanol is a key molecule in the formation of human axillary odor. It is not directly secreted but is generated from an odorless precursor by the enzymatic action of commensal skin bacteria.[2]

The primary precursor is the dipeptide-conjugate, [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine.[6] Specific bacteria, most notably Staphylococcus hominis, transport this precursor into their cytoplasm.[6] Inside the bacterium, a two-step enzymatic process releases the volatile 3M3MH1H. First, a dipeptidase cleaves the glycine (B1666218) residue. Subsequently, a specific carbon-sulfur (C-S) lyase acts on the remaining cysteine conjugate to liberate 3-mercapto-3-methyl-1-hexanol, which then diffuses out of the cell and evaporates, producing the characteristic body odor.[2][6][7]

Below is a diagram illustrating this biochemical pathway.

Caption: Biochemical pathway of 3-mercapto-3-methyl-1-hexanol formation.

Experimental Protocols

Chemical Synthesis: Enantioselective Synthesis via Sharpless Asymmetric Epoxidation (Adapted Protocol)

Workflow of the Proposed Synthesis:

Caption: Proposed synthetic workflow for 3-mercapto-3-methyl-1-hexanol.

Step 1: Sharpless Asymmetric Epoxidation of 3-Methyl-1-hexen-3-ol

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.

-

Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the flask to -20 °C.

-

To the cooled suspension, add L-(+)-diethyl tartrate (for one enantiomer) or D-(-)-diethyl tartrate (for the other).

-

Add titanium(IV) isopropoxide (Ti(OⁱPr)₄) via syringe and stir the mixture for 30 minutes at -20 °C.

-

Add the substrate, 3-methyl-1-hexen-3-ol, to the reaction mixture.

-

Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) dropwise, maintaining the internal temperature below -20 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

-

Stir vigorously for 1 hour, then separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral epoxide by flash column chromatography.

Step 2: Epoxide Ring-Opening

-

Dissolve the purified chiral epoxide in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Add a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude epithio-alcohol intermediate.

Step 3: Reduction and Hydrolysis (if necessary)

-

If thiourea was used in the previous step, the intermediate will be an isothiouronium salt, which requires hydrolysis (e.g., with aqueous NaOH) to yield the thiol.

-

If a direct nucleophile like NaSH was used, this step may not be necessary.

-

Purify the final product, 3-mercapto-3-methyl-1-hexanol, by vacuum distillation or column chromatography.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify the components of a sample and to obtain the mass spectrum of 3-mercapto-3-methyl-1-hexanol.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient suitable for eluting a semi-volatile compound (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

Injection: Splitless or split injection of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane).

-

MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of 3-mercapto-3-methyl-1-hexanol.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the different protons in the molecule.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and chemical environment of the carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in 3-mercapto-3-methyl-1-hexanol.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent can be analyzed in a liquid cell.

-

Data Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹) and identify characteristic absorption bands for the O-H and S-H stretching vibrations.

Applications and Future Perspectives

3-Mercapto-3-methyl-1-hexanol holds potential in several areas:

-

Flavor and Fragrance Industry: The distinct aroma profiles of its enantiomers make it a valuable ingredient for creating specific sensory experiences in food and consumer products.[1]

-

Biochemical Research: As a key component of human body odor, it serves as a target molecule for studies on the human microbiome and the development of novel deodorant and antiperspirant technologies.

-

Organic Synthesis: Its bifunctional nature and chirality make it a useful building block for the synthesis of more complex molecules, potentially including pharmaceuticals and other biologically active compounds.

Future research is likely to focus on elucidating the precise enzymatic mechanisms of its formation, exploring the diversity of microorganisms capable of its production, and developing more efficient and scalable synthetic routes to its enantiomerically pure forms. Further investigation into its interaction with human olfactory receptors will also provide deeper insights into the science of smell.

Safety and Handling

Detailed toxicological data for 3-mercapto-3-methyl-1-hexanol is not widely available. However, as with most thiols, it should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, often unpleasant odors and can be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

3-Mercapto-3-methyl-1-hexanol is a multifaceted molecule with significant implications in both biological and chemical sciences. Its role in the intricate ecosystem of the human axilla provides a fascinating model for studying host-microbe interactions and the biochemistry of olfaction. Concurrently, its unique chemical structure presents opportunities for the development of new flavors, fragrances, and synthetic methodologies. This guide has provided a comprehensive overview of the current technical knowledge surrounding this compound, with the aim of facilitating further research and innovation in the field.

References

- 1. 3-MERCAPTO-3-METHYL-1-HEXANOL | 307964-23-4 | Benchchem [benchchem.com]

- 2. The specific biochemistry of human axilla odour formation viewed in an evolutionary context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Mercapto-3-methyl-1-hexanol | 307964-23-4 | FM35727 [biosynth.com]

- 4. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Structural basis of malodour precursor transport in the human axilla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a C-S lyase inhibitor for the prevention of human body malodor formation: tannic acid inhibits the thioalcohol production in Staphylococcus hominis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of 3-Mercapto-3-methyl-1-hexanol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing organic compound that has garnered significant scientific interest due to its profound impact on human sensory perception and its presence in various biological and fermented matrices. Initially identified as a key contributor to human axillary odor, its discovery has since paved the way for extensive research in fields ranging from flavor and fragrance chemistry to microbiology and olfactory science.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analysis of 3M3MH1H, tailored for a scientific audience.

Discovery and Historical Context

The investigation into volatile sulfur compounds (VSCs) has a long history, initially focused on potent and often unpleasant smells.[1] However, the specific identification of 3-mercapto-3-methyl-1-hexanol is a more recent development, emerging from detailed analyses of the chemical composition of human underarm sweat.[1][2] In the early 2000s, researchers identified (S)-3-methyl-3-sulfanylhexan-1-ol as a major descriptor for the characteristic sulfury and onion-like notes of human axilla-sweat odor.[2] This discovery was pivotal, as it revealed that the malodor was not directly secreted but was the result of bacterial enzymatic action on odorless precursors present in sweat.[1][3] Specifically, a strain of Staphylococcus haemolyticus was found to be highly efficient at converting a cysteinylglycine (B43971) conjugate of the molecule into the volatile and odorous thiol.[3]

Subsequent research has identified 3M3MH1H and its precursors in various other sources, most notably in fermented beverages like wine and beer, where it contributes to desirable fruity and tropical aromas.[4] This has spurred significant research into the biosynthetic pathways of this compound in grapes and hops, and the mechanisms by which yeast releases it during fermentation.

Chemical and Physical Properties

3-Mercapto-3-methyl-1-hexanol is a chiral molecule, existing as two enantiomers, (R)- and (S)-, which possess distinct sensory properties. The (S)-enantiomer is typically associated with sweaty and onion-like odors, while the (R)-enantiomer is described as having fruity, grapefruit-like characteristics.[2]

Table 1: Physicochemical Properties of 3-Mercapto-3-methyl-1-hexanol

| Property | Value | Source |

| Molecular Formula | C₇H₁₆OS | [5] |

| Molecular Weight | 148.27 g/mol | [5] |

| CAS Number | 307964-23-4 | [1][5] |

| Boiling Point (est.) | 220.55 °C @ 760.00 mm Hg | [6] |

| Vapor Pressure (est.) | 0.023000 mmHg @ 25.00 °C | [6] |

| Flash Point (est.) | 189.00 °F (87.20 °C) | [6] |

| logP (o/w) (est.) | 2.193 | [6] |

| Solubility | Soluble in alcohol; Water: 1133 mg/L @ 25 °C (est.) | [6] |

| Density | 0.952 g/cm³ | [5] |

Enantioselective Synthesis

Conceptual Experimental Protocol: Sharpless Asymmetric Epoxidation Route

-

Asymmetric Epoxidation: The synthesis would commence with the Sharpless asymmetric epoxidation of a suitable allylic alcohol, such as 3-methyl-1-hexen-3-ol. This reaction utilizes a titanium tetraisopropoxide (Ti(OⁱPr)₄) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)- or (-)-DET dictates the stereochemistry of the resulting epoxide, leading to an enantiomerically enriched product (e.g., (2R,3R)-2,3-epoxy-3-methyl-1-hexanol) with high enantiomeric excess (>90% ee).[1]

-

Epoxide Ring-Opening: The chiral epoxide is then subjected to a ring-opening reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetic acid. This step introduces the thiol group at the C3 position.

-

Reduction and Hydrolysis (if necessary): If a protected thiol (e.g., thioacetate) is used, a subsequent hydrolysis step is required to yield the free thiol. If the ring is opened to form an episulfide, a reduction step would be necessary to obtain the final mercapto alcohol.[1]

Occurrence and Biosynthesis

In Human Axillary Sweat

In the human axilla, 3M3MH1H is not directly secreted. Odorless, non-volatile precursors, primarily the cysteinylglycine-S-conjugate, are present in sterile sweat.[1][3] Skin-resident bacteria, particularly Staphylococcus haemolyticus, possess enzymes that cleave this precursor to release the volatile and odorous (S)-3-mercapto-3-methyl-1-hexanol.[2][3]

In Wine and Beer

In wine grapes, particularly Sauvignon blanc, 3M3MH1H exists as non-volatile precursors, primarily S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (Glut-3MH).[5] During alcoholic fermentation, yeast, such as Saccharomyces cerevisiae, utilizes its enzymatic machinery, including cystathionine (B15957) β-lyase (encoded by the STR3 gene), to cleave these precursors and release the free, aromatic thiol.[7][8] Similarly, in beer, precursors from both malt (B15192052) and hops can be converted by yeast to 3M3MH1H, contributing to the beer's aroma profile.[4]

Analytical Methodologies

The analysis of 3M3MH1H and its precursors is challenging due to their low concentrations and the complexity of the matrices in which they are found. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common techniques employed.

GC-MS Analysis of 3M3MH1H in Beer

This protocol is a general guideline based on headspace trap GC-MS methods used for analyzing volatile compounds in beer.

-

Sample Preparation: Beer samples are first decarbonated, often by sonication or sparging with an inert gas. An internal standard (e.g., a deuterated analog of 3M3MH1H) is added for quantification.

-

Extraction: Headspace solid-phase microextraction (HS-SPME) or headspace trap (HS-trap) is commonly used to extract and concentrate the volatile compounds from the sample.[9] The choice of fiber coating (for SPME) or sorbent (for HS-trap) is critical for efficient trapping of thiols.

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile sulfur compound analysis (e.g., DB-WAX or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. Key ions for 3M3MH1H and the internal standard are monitored.[9]

-

-

Quantification: The concentration of 3M3MH1H is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared in a model beer matrix.

HPLC-MS/MS Analysis of 3M3MH1H Precursors in Human Axillary Sweat

This protocol is based on methods used for identifying and analyzing precursors in human sweat.[3]

-

Sample Collection and Preparation: Axillary sweat is collected using absorbent pads. The collected sweat is then extracted from the pads, and proteins are precipitated using a suitable solvent (e.g., ethanol). The sample is centrifuged, and the supernatant is collected and filtered.

-

HPLC Separation:

-

Chromatograph: A high-performance liquid chromatograph.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

-

MS/MS Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for high sensitivity and specificity.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for the precursor molecules (e.g., the cysteinylglycine conjugate of 3M3MH1H) and a suitable internal standard are monitored for quantification.

-

-

Quantification: The concentration of the precursors is determined using a calibration curve prepared with synthesized standards.

Sensory Perception and Olfactory Signaling

3M3MH1H is a potent odorant with a very low detection threshold, meaning it can be perceived by the human nose at extremely low concentrations.[1] The perception of this and other odorants is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

While the specific human olfactory receptor for 3-mercapto-3-methyl-1-hexanol has not been definitively identified in the reviewed literature, research on the structurally similar and potent onion odorant, 3-mercapto-2-methylpentan-1-ol, has shown it to be a highly specific ligand for the human olfactory receptor OR2M3.[10] This interaction is likely representative of how 3M3MH1H is detected.

The binding of an odorant to its receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

Table 2: Sensory Data for 3-Mercapto-3-methyl-1-hexanol and Related Compounds

| Compound | Enantiomer | Odor Description | Odor Threshold (in water) | Source |

| 3-Mercapto-3-methyl-1-hexanol | (S)- | Sweaty, onion-like | Not explicitly found | [2] |

| 3-Mercapto-3-methyl-1-hexanol | (R)- | Fruity, grapefruit-like | Not explicitly found | [2] |

| 3-Mercaptohexan-1-ol | Racemic | Tropical fruit, passion fruit, guava, grapefruit, sulfurous | 0.04 ppb | [11] |

| 3-Mercapto-2-methylpentan-1-ol | Racemic | Broth-like, slightly sweaty, onion-like | Detection: ~0.90 ppb; Recognition: ~5 ppb |

Note: Odor thresholds can vary significantly depending on the methodology and the matrix.

Conclusion

The discovery of 3-mercapto-3-methyl-1-hexanol has significantly advanced our understanding of human body odor and the complex chemistry of flavors and fragrances in fermented products. From its origins as a bacterial metabolite in sweat to its role as a desirable aroma compound in wine and beer, the scientific journey of 3M3MH1H highlights the intricate interplay between chemistry, microbiology, and sensory science. Continued research into its biosynthesis, enantioselective synthesis, and interaction with olfactory receptors will undoubtedly uncover further insights into the world of volatile sulfur compounds and their impact on our perception of the environment.

References

- 1. 3-MERCAPTO-3-METHYL-1-HEXANOL | 307964-23-4 | Benchchem [benchchem.com]

- 2. 3-Methyl-3-sulfanylhexan-1-ol as a major descriptor for the human axilla-sweat odour profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the precursor of (S)-3-methyl-3-sulfanylhexan-1-ol, the sulfury malodour of human axilla sweat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Mercapto-3-methyl-1-hexanol | 307964-23-4 | FM35727 [biosynth.com]

- 6. 3-mercapto-3-methyl-1-hexanol, 307964-23-4 [thegoodscentscompany.com]

- 7. dot | Graphviz [graphviz.org]

- 8. escholarship.org [escholarship.org]

- 9. cdn.hopsteiner.de [cdn.hopsteiner.de]

- 10. researchgate.net [researchgate.net]

- 11. Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Unique Aroma: A Technical Guide to the Natural Precursors of 3-Mercapto-3-methyl-1-hexanol

An in-depth exploration for researchers, scientists, and drug development professionals into the biogenesis of a key organosulfur compound.

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile thiol recognized for its distinct aroma profile, contributing significantly to the characteristic scent of human axillary sweat. Unlike many other aroma compounds that are directly synthesized and secreted, 3M3MH1H is released from non-volatile, odorless precursors present in natural biological secretions. This guide provides a comprehensive technical overview of the known natural precursors of 3M3MH1H, their biosynthetic pathways, methods for their analysis, and the mechanisms of their conversion to the final volatile compound. The primary focus of current scientific literature is on the precursors found in human sweat, with limited information available on their occurrence in other natural sources such as food and beverages.

The Primary Precursor in Human Axillary Sweat: A Cysteinylglycine (B43971) Conjugate

The predominant natural precursor of 3-mercapto-3-methyl-1-hexanol identified to date is S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine .[1] This dipeptide conjugate is a non-volatile and odorless molecule secreted in human axillary sweat. Its structure is key to understanding the delayed release of the potent aroma of 3M3MH1H.

While the cysteinylglycine conjugate is the main precursor detected in sterile sweat, the broader biosynthetic pathway suggests the potential involvement of related conjugates.[1] Specifically, the corresponding glutathione (B108866) conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-glutathione , and the cysteine conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteine , are considered potential upstream precursors, although they have not been detected in sterile axillary secretions.[1]

Biosynthesis of the Precursor

The formation of S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine is intrinsically linked to the glutathione S-transferase (GST) detoxification pathway, also known as the mercapturic acid pathway.[2][3] This pathway is a major route for the metabolism of a wide range of electrophilic compounds, both endogenous and xenobiotic.

The proposed biosynthetic pathway for the 3M3MH1H precursor is as follows:

-

Conjugation with Glutathione: The pathway is initiated by the conjugation of an electrophilic substrate with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). This reaction is often catalyzed by glutathione S-transferases (GSTs).[2][3] The exact endogenous electrophile that leads to the formation of the 3M3MH1H precursor has not been definitively identified.

-

Formation of the Cysteinylglycine Conjugate: The resulting glutathione S-conjugate is then metabolized by the enzyme γ-glutamyltransferase (GGT), which removes the γ-glutamyl residue, yielding the cysteinylglycine S-conjugate.[2][3] This is the primary precursor found in sweat.

-

Formation of the Cysteine Conjugate: Subsequently, a dipeptidase can cleave the glycine (B1666218) residue from the cysteinylglycine conjugate to form the corresponding cysteine S-conjugate.[2]

Enzymatic Release of 3-Mercapto-3-methyl-1-hexanol

The conversion of the non-volatile precursors into the odorous 3M3MH1H is a crucial step mediated by the microflora residing on the human skin, particularly in the axillary region. Specific bacteria, notably species of Corynebacterium and Staphylococcus, possess the necessary enzymatic machinery to cleave the C-S bond of the cysteine and cysteinylglycine conjugates.[4]

The key enzymes involved in this process are cysteine-S-conjugate β-lyases (EC 4.4.1.13).[1][4][5] These pyridoxal (B1214274) 5'-phosphate-dependent enzymes catalyze the β-elimination of the amino acid moiety, resulting in the release of the free thiol, pyruvate, and ammonia.[4][6] Studies have identified a cystathionine (B15957) β-lyase from Corynebacterium striatum as being capable of this transformation.[4]

Quantitative Data

Quantitative analysis of the precursors of 3M3MH1H in human axillary sweat has been a subject of investigation, with studies indicating gender-specific differences in their concentrations. However, specific concentration values for S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine are not widely reported in a standardized format. The following table summarizes the available information on related compounds in biological fluids, which can provide a contextual reference.

| Analyte | Biological Fluid | Concentration Range | Reference |

| L-Cysteine | Sweat (Arms) | < 10 µM | [3] |

| Cysteinylglycine | Plasma | 2.50 - 124.25 µM | [7] |

| Glutathione | Plasma | 2.50 - 124.25 µM | [7] |

| Homocysteine | Plasma | 2.50 - 124.25 µM | [7] |

| Various Amino Acids | Sweat (Fingertips) | Variable | [8][9] |

Experimental Protocols

The identification and quantification of the non-volatile precursors of 3M3MH1H require sensitive and specific analytical techniques. The primary method employed in the literature is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), often with Atmospheric Pressure Chemical Ionization (APCI).

Sample Collection and Preparation

-

Sweat Collection: Axillary sweat is collected from subjects, typically after a period of physical activity to induce sweating. It is crucial to ensure the collected sweat is sterile to prevent premature enzymatic conversion of the precursors.

-

Extraction: The collected sweat is often fractionated to separate the non-volatile components from other constituents. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, the thiol groups in the precursors can be derivatized. However, for direct analysis of the S-conjugates, derivatization may not be necessary if using a sufficiently sensitive mass spectrometer.

HPLC-MS/MS Analysis

A detailed protocol for the analysis of thiol precursors, adapted from methodologies for similar compounds, is outlined below.[4][5]

-

Chromatographic Separation:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 column is typically used (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a period of 10-20 minutes is employed to elute the analytes.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) is essential for selective and sensitive detection.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI has been specifically mentioned for the analysis of these precursors.[1]

-

Ionization Mode: Positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for the target analytes and their stable isotope-labeled internal standards.

-

Conclusion and Future Perspectives

The primary known natural precursor of the potent aroma compound 3-mercapto-3-methyl-1-hexanol is S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine, found in human axillary sweat. Its biosynthesis is linked to the glutathione detoxification pathway, and its conversion to the volatile thiol is mediated by the enzymatic activity of the skin microbiome. While the understanding of this specific precursor has advanced, several areas warrant further investigation.

The identification of the initial electrophilic substrate in the biosynthetic pathway remains an open question. Furthermore, a comprehensive quantitative analysis of the precursor concentrations in a larger cohort, considering factors such as age, diet, and genetic background, would be of significant value. Finally, exploring the potential existence of 3M3MH1H precursors in other natural sources, particularly in food and beverages where its analogue 3-mercaptohexan-1-ol is prevalent, could unveil new dimensions of flavor and aroma chemistry. Such research would not only enhance our fundamental understanding of natural product biosynthesis but also have potential applications in the fields of personal care, food science, and diagnostics.

References

- 1. Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Xenobiotics and glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]

- 7. Simultaneous determination of glutathione, cysteine, homocysteine, and cysteinylglycine in biological fluids by ion-pairing high-performance liquid chromatography coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of amino acids in small volumes of human sweat collected from fingertips of healthy subjects at rest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of amino acids in small volumes of palm sweat samples - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3-Mercapto-3-methyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile sulfur compound of significant interest due to its primary role as a key contributor to human axillary odor. Its potent and distinct aroma profile has also led to its identification in various food products, including wine, where it can impact the sensory characteristics. The biosynthesis of 3M3MH1H is a fascinating example of a multi-stage process involving both human metabolism and the enzymatic activity of the skin microbiome. This technical guide provides an in-depth exploration of the core biosynthetic pathway of 3M3MH1H, detailing the formation of its odorless precursor and the subsequent microbial enzymatic release of the volatile thiol. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Two-Stage Biosynthetic Pathway of 3-Mercapto-3-methyl-1-hexanol

The formation of 3M3MH1H is not a direct biosynthetic route but rather a two-stage process:

-

Formation of an Odorless Precursor: In the human body, a non-volatile, odorless precursor molecule is synthesized and subsequently secreted in axillary sweat. This precursor is the S-conjugated form of 3M3MH1H.

-

Enzymatic Cleavage by Axillary Microbiota: Commensal bacteria residing in the axilla, primarily from the Corynebacterium genus, produce enzymes that cleave the precursor, releasing the volatile and odorous 3M3MH1H.

Stage 1: Biosynthesis of the Odorless Precursor, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine

The primary precursor to 3M3MH1H secreted in human sweat has been identified as S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine . The formation of this dipeptide conjugate is believed to follow the well-established mercapturic acid pathway, a major route for the detoxification of xenobiotics and endogenous electrophilic compounds.

While the specific enzymes involved in the biosynthesis of the C7 alcohol backbone, 1-(2-hydroxyethyl)-1-methylbutanol, are not yet fully elucidated, it is hypothesized to be derived from branched-chain amino acid metabolism or related pathways. Following its formation, this alcohol is thought to undergo conjugation with glutathione (B108866) (GSH).

The key steps in the formation of the precursor are:

-

Glutathione Conjugation: A putative Glutathione S-transferase (GST) catalyzes the conjugation of the C7 alcohol, likely an electrophilic derivative, with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).

-

Degradation of the Glutathione Moiety: The resulting glutathione conjugate is then sequentially broken down by peptidases.

-

A γ-glutamyltransferase (GGT) removes the glutamyl residue.

-

A dipeptidase then cleaves the glycine (B1666218) residue, yielding the S-cysteine conjugate. However, in the case of 3M3MH1H, the secreted precursor is the cysteinyl-glycine dipeptide conjugate.

-

dot

Stage 2: Bacterial Release of 3-Mercapto-3-methyl-1-hexanol

The odorless precursor, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine, is secreted onto the skin surface via apocrine sweat glands. There, it is metabolized by specific bacteria of the axillary microbiome. Corynebacterium species are the principal organisms responsible for the release of 3M3MH1H. The enzymatic cleavage is a two-step process:

-

Dipeptide Cleavage: A dipeptidase produced by Corynebacterium species first hydrolyzes the peptide bond between the cysteine and glycine residues of the precursor, releasing glycine and forming the S-cysteine conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteine.

-

C-S Bond Cleavage: A specific carbon-sulfur (C-S) β-lyase , also produced by Corynebacterium species, then catalyzes the cleavage of the C-S bond of the S-cysteine conjugate. This reaction releases 3-mercapto-3-methyl-1-hexanol, along with pyruvate (B1213749) and ammonia.

dot

Quantitative Data

Quantitative understanding of the biosynthesis of 3M3MH1H is crucial for developing effective odor-controlling strategies. The following tables summarize the available quantitative data for the key enzymes involved in this pathway.

Table 1: Kinetic Parameters of C-S β-Lyases

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Corynebacterium jeikeium | S-benzyl-L-cysteine | 0.28 | 160 | [1] |

| Corynebacterium jeikeium | Cys-Gly-(S)-conjugate of 3M3MH1H | - | 25-fold lower than with S-benzyl-L-cysteine | [1] |

Note: Specific kinetic data for the dipeptidase and C-S β-lyase from axillary Corynebacterium species acting on the 3M3MH1H precursor are limited in the literature. The data presented are for related enzymes and substrates, providing an indication of their activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 3M3MH1H biosynthesis pathway.

Protocol 1: Quantification of 3M3MH1H Precursors in Sweat by HPLC-MS/MS

This protocol is adapted from methods used for the analysis of similar thiol precursors in biological matrices.[2][3]

1. Sample Collection and Preparation: a. Collect axillary sweat samples using absorbent pads. b. Extract the sweat from the pads by centrifugation. c. Spike the sweat sample with a known concentration of a stable isotope-labeled internal standard (e.g., deuterated S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine). d. Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

2. HPLC Separation: a. Use a reversed-phase C18 column. b. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). c. Set a flow rate of 0.4 mL/min.

3. MS/MS Detection: a. Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. b. Operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.

4. Quantification: a. Construct a calibration curve using known concentrations of the 3M3MH1H precursor standard. b. Quantify the precursor in the sweat sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

dot

References

- 1. The Sequential Action of a Dipeptidase and a β-Lyase Is Required for the Release of the Human Body Odorant 3-Methyl-3-sulfanylhexan-1-ol from a Secreted Cys-Gly-(S) Conjugate by Corynebacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Olfactory Characteristics of 3-Mercapto-3-methyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1O) is a potent volatile thiol recognized for its significant impact on the aroma profile of various natural products, most notably in the context of food and beverage chemistry, as well as its role as a key component of human axillary sweat.[1] Its extremely low odor threshold means it can exert a considerable sensory effect even at trace concentrations.[1] This technical guide provides an in-depth overview of the olfactory characteristics, analytical methodologies, and biochemical origins of 3M3MH1O, tailored for professionals in research and development. The chirality of this molecule plays a crucial role in its aroma profile, with its enantiomers possessing distinct sensory properties.[1]

Olfactory Profile and Stereochemistry

The sensory perception of 3-mercapto-3-methyl-1-hexanol is highly dependent on its stereochemistry. The molecule has a chiral center at the C3 position, leading to two enantiomers, (R)-3-mercapto-3-methyl-1-hexanol and (S)-3-mercapto-3-methyl-1-hexanol, each with a unique and distinct aroma profile.

The (R)-enantiomer is generally characterized by pleasant, fruity notes. Descriptions often include grapefruit, passion fruit, and black currant aromas.[1] This enantiomer is often associated with the desirable "exotic" fruit notes in certain foods and beverages.

In contrast, the (S)-enantiomer possesses a more complex and often less desirable aroma profile. It is described as having green, herbaceous, and even onion-like or sweaty notes.[1] This enantiomer is a significant contributor to the characteristic scent of human underarm sweat.

This stark difference in the olfactory perception of the two enantiomers underscores the high specificity of human olfactory receptors.

Quantitative Olfactory Data

Precise, universally agreed-upon quantitative data for the odor threshold of 3-mercapto-3-methyl-1-hexanol is not extensively documented in publicly available literature. However, it is widely acknowledged to be a potent odorant with a very low detection threshold.[1][2]

For illustrative purposes, the following table presents the odor detection thresholds for the closely related and well-studied compound, 3-mercaptohexan-1-ol (3MH), which is a key aroma compound in Sauvignon Blanc wines. It is important to note that these values are for 3MH and not 3M3MH1O, but they provide a relevant context for the potency of similar volatile thiols.

Table 1: Odor Detection Thresholds of 3-Mercaptohexan-1-ol (3MH) Enantiomers in a Hydroalcoholic Solution

| Enantiomer | Odor Descriptor | Odor Detection Threshold (ng/L) |

| (R)-3-mercaptohexan-1-ol | Grapefruit | 50 |

| (S)-3-mercaptohexan-1-ol | Passion fruit | 60 |

Source: Data for 3-mercaptohexan-1-ol, a related volatile thiol.

Table 2: Concentration Ranges of 3-Mercaptohexan-1-ol (3MH) in Wine

| Wine Type | Typical Concentration Range (ng/L) |

| Sauvignon Blanc | 26 - 18,000 |

Source: Data for 3-mercaptohexan-1-ol, a related volatile thiol.

Experimental Protocols

The analysis of potent, reactive, and often low-concentration volatile thiols like 3-mercapto-3-methyl-1-hexanol requires specialized and sensitive analytical techniques. Gas Chromatography-Olfactometry (GC-O) is a pivotal method for characterizing the sensory impact of individual volatile compounds in a complex mixture.

Gas Chromatography-Olfactometry (GC-O) for Thiol Analysis

Objective: To separate volatile compounds and identify those that are odor-active by using a human assessor as a detector.

Methodology:

-

Sample Preparation:

-

Extraction: For liquid samples like wine, a common method is liquid-liquid extraction with a solvent such as dichloromethane, followed by a specific purification step for thiols. This can involve the use of a resin containing p-hydroxymercuribenzoate, which selectively binds thiols. The thiols are then released by adding a reducing agent like cysteine.

-

Derivatization (Optional but often necessary for stability and volatility): Thiols can be derivatized to improve their chromatographic properties and stability.

-

-

Gas Chromatographic Separation:

-

Instrument: A gas chromatograph equipped with a capillary column suitable for separating volatile sulfur compounds.

-

Injection: A split/splitless or cool-on-column injector is used to introduce the sample extract into the GC.

-

Column: A non-polar or mid-polar capillary column is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature ramp is used to elute the compounds based on their boiling points and interactions with the stationary phase.

-

-

Olfactometric Detection:

-

Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., Mass Spectrometer - MS) and a sniffing port.

-

Sniffing Port: The sniffing port is a heated transfer line that delivers a portion of the column effluent to a trained human assessor. Humidified air is typically mixed with the effluent to prevent nasal dehydration.

-

Data Collection: The assessor records the time, duration, and a descriptor of any odor perceived. This data is then aligned with the chromatogram from the conventional detector.

-

-

Compound Identification:

-

The retention time of the odor event is matched with the retention time of a peak on the mass spectrometer's chromatogram.

-

The mass spectrum of the corresponding peak is then used to identify the compound, often confirmed by comparison with the retention time and mass spectrum of an authentic standard.

-

Biochemical Pathway of Thiol Formation in a Biological Matrix

While the specific biogenesis of 3-mercapto-3-methyl-1-hexanol is not as extensively detailed as that of other thiols, the formation of the structurally similar and well-researched 3-mercaptohexan-1-ol (3MH) in Sauvignon Blanc grapes and wine provides a robust and illustrative model for the biogenesis of volatile thiols in a biological system.

The formation of 3MH is a multi-step process that begins with precursors in the grape and is completed by yeast during alcoholic fermentation.

Key Steps in the Biogenesis of 3-Mercaptohexan-1-ol (3MH):

-

Precursor Formation in Grapes: The initial precursor is (E)-2-hexenal, a C6 aldehyde formed from the oxidation of fatty acids in the grape.

-

Glutathione (B108866) Conjugation: (E)-2-hexenal reacts with glutathione (GSH), a tripeptide, to form a non-volatile, odorless glutathione conjugate (Glut-3MH).

-

Enzymatic Cleavage: During fermentation, yeast enzymes cleave the glutathione conjugate.

-

A γ-glutamyltranspeptidase removes the glutamyl residue.

-

A peptidase removes the glycine (B1666218) residue, leaving the cysteine conjugate (Cys-3MH).

-

-

Release of the Volatile Thiol: A yeast carbon-sulfur β-lyase then cleaves the C-S bond in Cys-3MH, releasing the volatile and odorous 3-mercaptohexan-1-ol.

Conclusion

3-Mercapto-3-methyl-1-hexanol is a potent aroma compound with a pronounced impact on the sensory profile of various products, largely dictated by its stereochemistry. The (R)-enantiomer typically imparts fruity notes, while the (S)-enantiomer is associated with green and sweaty aromas. While its extremely low odor threshold is well-recognized, specific quantitative data remains elusive in readily available literature. The analysis of this and similar thiols relies on sophisticated techniques like Gas Chromatography-Olfactometry to correlate chemical identity with sensory perception. The biogenesis of the related thiol, 3-mercaptohexan-1-ol, provides a valuable model for understanding the formation of these impactful aroma compounds from non-volatile precursors in biological systems. Further research is warranted to fully elucidate the quantitative sensory characteristics and specific formation pathways of 3-mercapto-3-methyl-1-hexanol in various matrices.

References

The Pivotal Role of 3-Mercapto-3-Methyl-1-Hexanol in Human Axillary Odor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human axillary odor is a complex biological phenomenon primarily driven by the microbial transformation of odorless precursors secreted from apocrine glands. Among the myriad of volatile compounds contributing to this scent profile, 3-mercapto-3-methyl-1-hexanol (3M3H1H) stands out as a key contributor to the characteristic and often pungent malodor. This technical guide provides an in-depth exploration of the multifaceted role of 3M3H1H in human axillary sweat, detailing its biochemical formation, the genetic and microbial factors influencing its production, and the analytical methodologies for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of human olfaction, microbiology, and the development of novel deodorant and antiperspirant technologies.

Introduction

The distinctive scent of human axillary sweat is not a direct product of secretion but rather the result of a complex interplay between host genetics, apocrine gland secretions, and the resident skin microbiome. While sterile apocrine sweat is virtually odorless, it contains a rich milieu of non-volatile precursor molecules. Specific bacteria inhabiting the axillary vault metabolize these precursors, releasing a bouquet of volatile organic compounds (VOCs) that constitute the characteristic body odor.

One of the most potent and impactful of these VOCs is 3-mercapto-3-methyl-1-hexanol (3M3H1H), a sulfur-containing alcohol. Its extremely low odor detection threshold means that even minute quantities can significantly contribute to the perception of axillary malodor. Understanding the complete pathway of 3M3H1H formation, from genetic predisposition to microbial enzymatic action, is paramount for the development of effective strategies to control and mitigate body odor. This guide will systematically dissect the journey of 3M3H1H, from its origins within the apocrine gland to its release and perception.

Biochemical Formation of 3-Mercapto-3-Methyl-1-Hexanol

The generation of volatile 3M3H1H is a multi-step process that begins with the secretion of odorless precursors from the apocrine sweat glands. The key precursor molecule is the dipeptide conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine (Cys-Gly-3M3H1H)[1].

The Role of the ABCC11 Transporter

The journey of the 3M3H1H precursor starts with the ATP-binding cassette (ABC) transporter protein, ABCC11, which is highly expressed in apocrine glands. Genetic variations in the ABCC11 gene are a major determinant of axillary odor. A single nucleotide polymorphism (SNP) (rs17822931) in this gene, leading to a G to A substitution, is strongly correlated with a dry earwax phenotype and a significant reduction in axillary odor, particularly in East Asian populations.

The functional ABCC11 transporter is responsible for the efflux of a glutathione-conjugated precursor, S-(1-(2-hydroxyethyl)-1-methylbutyl)glutathione (GSH-3M3H1H), into the lumen of the apocrine gland. Individuals with the A allele possess a non-functional transporter, leading to a lack of precursor secretion and consequently, a diminished axillary odor.

Precursor Maturation and Secretion

Within the apocrine gland, the GSH-3M3H1H is partially processed by the enzyme γ-glutamyltransferase (GGT) to form the dipeptide precursor, Cys-Gly-3M3H1H[1]. This odorless precursor is then secreted onto the skin surface as a component of apocrine sweat.

Microbial Biotransformation

The final and crucial step in the formation of odorous 3M3H1H is the enzymatic action of the resident axillary microbiota. Specific species of bacteria, most notably Staphylococcus hominis, possess the necessary enzymes to cleave the Cys-Gly-3M3H1H precursor[2][3]. This cleavage releases the volatile and odorous 3M3H1H. Other bacteria, such as Staphylococcus haemolyticus, have also been implicated in this process[4][5]. The enzymatic activity involves a C-S β-lyase that breaks the carbon-sulfur bond, liberating the free thiol.

Quantitative Data

The concentration of 3M3H1H and its precursors can vary significantly between individuals due to genetic factors, microbial populations, and hygiene practices. The following tables summarize available quantitative data.

Table 1: Concentration of 3M3H1H Precursor in Human Axillary Sweat

| Compound | Concentration Range | Sample Type | Reference |

| Cys-Gly-3M3H1H | Readily detectable | Sterile Axillary Sweat | [1] |

Note: Specific concentration ranges for Cys-Gly-3M3H1H in sterile axillary sweat are not widely reported in the literature, but its presence is confirmed.

Table 2: Odor Characteristics and Threshold of 3M3H1H Enantiomers

| Enantiomer | Odor Description | Odor Threshold | Reference |

| (S)-3-mercapto-3-methyl-1-hexanol | Sweat, Onion-like | Very low (pg/L range) | [4][6][7] |

| (R)-3-mercapto-3-methyl-1-hexanol | Fruity, Grapefruit-like | Very low (pg/L range) | [4][6][7] |

Note: The (S)-enantiomer is the major form found in axillary sweat and is more closely associated with the characteristic malodor[4][6]. Precise, universally agreed-upon odor threshold values are difficult to establish and can vary based on the methodology used.

Experimental Protocols

The study of 3M3H1H requires meticulous experimental procedures to ensure accurate and reproducible results. The following sections detail key protocols.

Axillary Sweat Collection

Objective: To collect sterile axillary sweat containing odor precursors for subsequent analysis or in vitro incubation.

Materials:

-

Sterile cotton pads or swabs

-

Sterile forceps

-

Sterile saline solution

-

Sterile collection tubes (e.g., 15 mL or 50 mL conical tubes)

-

Ice box

Procedure:

-

Subject Preparation: Instruct subjects to wash their axilla with a non-perfumed soap and water and to refrain from using deodorants or antiperspirants for at least 24 hours prior to collection.

-

Site Preparation: Clean the axillary vault of the subject with a sterile cotton pad soaked in 70% ethanol or isopropanol to reduce the surface microbial load. Allow the area to air dry completely.

-

Sweat Induction: Induce sweating through physical exercise (e.g., stationary cycling for 20-30 minutes) or by placing the subject in a warm environment.

-

Collection: Using sterile forceps, place a pre-weighed sterile cotton pad under the arm and have the subject lower their arm to hold it in place.

-

Sample Retrieval: After a sufficient amount of sweat has been collected (typically 15-30 minutes), use sterile forceps to remove the cotton pad and place it in a sterile collection tube.

-

Extraction: Add a known volume of sterile saline solution to the tube and vortex thoroughly to extract the sweat from the pad.

-

Storage: Centrifuge the tube to pellet any debris and transfer the supernatant to a new sterile tube. Store the sterile sweat sample at -80°C until analysis.

In Vitro Model of Axillary Odor Formation

Objective: To simulate the bacterial production of 3M3H1H from its precursor in a controlled laboratory setting.

Materials:

-

Sterile axillary sweat (collected as per Protocol 4.1) or a synthetic sweat medium containing Cys-Gly-3M3H1H.

-

Axillary bacterial isolates (e.g., Staphylococcus hominis) cultured in an appropriate growth medium.

-

Sterile, airtight incubation vials (e.g., headspace vials).

-

Incubator set at 37°C.

Procedure:

-

Bacterial Preparation: Culture the desired bacterial strain to the late logarithmic phase of growth. Harvest the cells by centrifugation, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD600 of 1.0).

-

Incubation Setup: In a sterile headspace vial, combine a specific volume of sterile axillary sweat or synthetic sweat with a small inoculum of the prepared bacterial suspension. A control vial containing only the sweat sample (no bacteria) should also be prepared.

-

Incubation: Seal the vials and incubate them at 37°C for a defined period (e.g., 6, 12, or 24 hours) to allow for bacterial metabolism.

-

Analysis: Following incubation, analyze the headspace of the vials for the presence of volatile 3M3H1H using GC-MS or GC-O (as per Protocol 4.3).

GC-MS Analysis of 3-Mercapto-3-Methyl-1-Hexanol

Objective: To identify and quantify 3M3H1H in sweat samples.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Headspace autosampler or Solid Phase Microextraction (SPME) setup.

-

Capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or equivalent).

GC-MS Parameters (Example):

-

Injection: Headspace injection or SPME fiber desorption.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 150°C.

-

Ramp: 10°C/minute to 240°C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Identification: Based on retention time and comparison of the mass spectrum with a reference standard of 3M3H1H.

-

Quantification: Using a calibration curve generated from standards of 3M3H1H. An internal standard can be used for improved accuracy.

Visualizations

Biochemical Pathway of 3M3H1H Formation

Caption: Biochemical pathway of 3-mercapto-3-methyl-1-hexanol (3M3H1H) formation.

Experimental Workflow for 3M3H1H Analysis

References

- 1. Structural basis of malodour precursor transport in the human axilla - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Basis of Thioalcohol Production in Human Body Odor - Be part of the knowledge - ReachMD [reachmd.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. 3-Methyl-3-sulfanylhexan-1-ol as a major descriptor for the human axilla-sweat odour profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the precursor of (S)-3-methyl-3-sulfanylhexan-1-ol, the sulfury malodour of human axilla sweat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-MERCAPTO-3-METHYL-1-HEXANOL | 307964-23-4 | Benchchem [benchchem.com]

The Pivotal Role of 3-Mercapto-3-methyl-1-hexanol in Food and Beverage Aroma: A Technical Guide

Authored for Researchers, Scientists, and Product Development Professionals

Abstract

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, volatile sulfur compound that plays a crucial role in the aroma profile of a diverse range of food and beverage products. Characterized by its distinct fruity and tropical notes, reminiscent of passion fruit and black currant, this thiol is a key contributor to the desirable sensory attributes of wine, beer, and various fruit juices.[1][2] Its extremely low odor threshold makes it a significant aroma component even at trace concentrations.[3][4] This technical guide provides an in-depth exploration of the chemical properties, sensory characteristics, natural occurrence, and biochemical formation of 3M3MH1H. Furthermore, it details the analytical methodologies for its quantification and outlines a representative experimental protocol, offering a comprehensive resource for researchers and industry professionals working in flavor science and product development.

Introduction

Volatile sulfur compounds (VSCs) are a class of molecules renowned for their profound impact on the aroma of foods and beverages, often possessing exceptionally low odor thresholds.[2] Among these, 3-mercapto-3-methyl-1-hexanol (3M3MH1H) has emerged as a significant contributor to the desirable fruity and exotic aromas in numerous products. Initially identified as a key odorant in human axillary sweat, its presence and importance in the flavor profiles of wine, beer, and other fermented beverages have been extensively studied.[3] This guide aims to consolidate the current scientific understanding of 3M3MH1H, providing a technical overview for professionals engaged in food and beverage research and development.

Chemical and Sensory Properties

3-Mercapto-3-methyl-1-hexanol is a primary alcohol containing a tertiary thiol group.[3] Its chemical structure is fundamental to its characteristic aroma and reactivity.

Table 1: Chemical Properties of 3-Mercapto-3-methyl-1-hexanol

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆OS | [3] |

| Molecular Weight | 148.27 g/mol | [3] |

| CAS Number | 307964-23-4 | [3] |

| Boiling Point | 220.55 °C (estimated) | [2][5] |

| logP (o/w) | 2.193 (estimated) | [2][5] |

| Solubility | Soluble in alcohol, slightly soluble in water (1133 mg/L at 25°C, estimated) | [2][5] |

The sensory perception of 3M3MH1H is a critical aspect of its importance in food and beverage aroma. It is characterized by potent fruity notes, often described as passion fruit, black currant, and green fruity.[1][2] The molecule exists as two enantiomers, (R)- and (S)-3-mercapto-3-methyl-1-hexanol, which exhibit distinct aromatic properties. The (R)-isomer is associated with grapefruit and passion fruit aromas, while the (S)-isomer is described as having more herbaceous and even onion-like notes.[6]

The odor threshold of a closely related and more extensively studied compound, 3-mercaptohexan-1-ol (3MH), provides a strong indication of the potency of 3M3MH1H.

Table 2: Odor Thresholds of Related Volatile Thiols

| Compound | Odor Threshold (in water) | Aroma Description | Reference |

| 3-Mercaptohexan-1-ol (3MH) | 60 ng/L | Grapefruit, passion fruit | [5] |

| 3-Mercaptohexyl acetate (B1210297) (3MHA) | 4 ng/L | Passion fruit, box tree | [5] |

Occurrence in Food and Beverages

3-Mercapto-3-methyl-1-hexanol, and its close analogue 3-mercaptohexan-1-ol, are significant aroma contributors in a variety of fermented beverages and fruits.

Table 3: Concentration of 3-Mercaptohexan-1-ol (3MH) in Various Food and Beverage Products

| Product | Concentration Range | Reference |

| Sauvignon Blanc Wine | 26 - 18,000 ng/L | [7] |

| Hops (various cultivars) | 10 - 120 µg/kg | [8][9] |

The concentration of these volatile thiols is highly dependent on the raw materials (e.g., grape or hop variety), processing conditions, and the specific yeast strains used during fermentation.[9]

Biochemical Formation Pathway

3-Mercapto-3-methyl-1-hexanol is not typically present in its free, odorous form in the raw agricultural materials. Instead, it is released during fermentation from non-volatile, odorless precursors.[3] The primary pathway involves the enzymatic cleavage of S-cysteine or S-glutathione conjugates.

The biogenesis begins with the formation of a glutathionylated precursor, which is then catabolized to the corresponding cysteinylated precursor. The final and crucial step is the release of the volatile thiol by a yeast enzyme with β-lyase activity.

Analytical Methodologies

The quantification of 3-mercapto-3-methyl-1-hexanol in complex food and beverage matrices is challenging due to its low concentrations and high reactivity. The most common and effective analytical technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a representative method for the quantification of 3M3MH1H in wine.

1. Sample Preparation:

-

Pipette 5 mL of wine into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Add an appropriate amount of a suitable internal standard (e.g., a deuterated analogue of 3M3MH1H or a structurally similar compound not present in the sample).

-

Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.

-

Incubation: Incubate the sample at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.

3. GC-MS Analysis:

-

Injection: Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

GC Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 5°C/min.

-

Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using specific ions for 3M3MH1H and the internal standard. Full scan mode can be used for qualitative identification.

-

Conclusion

3-Mercapto-3-methyl-1-hexanol is a high-impact aroma compound that significantly influences the sensory profile of many food and beverage products. Its characteristic fruity and tropical notes are highly desirable in the flavor industry. Understanding its chemical properties, sensory attributes, natural occurrence, and biochemical formation is essential for controlling and optimizing the aromatic quality of these products. The analytical methodologies detailed in this guide provide a robust framework for the accurate quantification of 3M3MH1H, enabling researchers and product developers to harness its potential in creating appealing and high-quality consumer products. Further research into the specific concentrations of 3M3MH1H in a wider range of food matrices and the factors influencing its formation will continue to be a valuable area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-mercapto-3-methyl-1-hexanol, 307964-23-4 [thegoodscentscompany.com]

- 3. 3-MERCAPTO-3-METHYL-1-HEXANOL | 307964-23-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. infowine.com [infowine.com]

- 6. The 3-Mercapto-3-methylhexan-1-ols [leffingwell.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Enigmatic Aroma Compound: A Technical Guide to the Natural Occurrence of 3-Mercapto-3-methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol is a potent, sulfur-containing organic compound that plays a significant role in the aroma profiles of various natural products. Despite its presence in trace amounts, its low odor threshold makes it a key contributor to the characteristic scents of many fruits, beverages, and even human sweat. This technical guide provides a comprehensive overview of the natural occurrence of 3-mercapto-3-methyl-1-hexanol, detailing its presence in various sources, the analytical methodologies for its detection and quantification, and the current understanding of its biosynthetic pathways.

Natural Occurrence and Quantitative Data

While specific quantitative data for 3-mercapto-3-methyl-1-hexanol is limited in publicly available literature, extensive research has been conducted on its close structural analog, 3-mercaptohexan-1-ol (3MH). The data for 3MH provides a valuable proxy for understanding the potential distribution and concentration ranges of 3-mercapto-3-methyl-1-hexanol in various natural matrices.

Table 1: Quantitative Data for 3-Mercaptohexan-1-ol (3MH) in Various Natural Sources

| Natural Source | Matrix | Concentration Range | Reference(s) |

| Grapes & Wine | |||

| Sauvignon Blanc Wine | 200 - 18,000 ng/L | [1] | |

| Sauvignon Blanc Juice | Precursors vary significantly | [2][3] | |

| Hops & Beer | |||

| Hop Pellets (various cultivars) | 10 - 120 µg/kg | [4] | |

| Beer (hopped with various cultivars) | 35 - 59 ng/L | ||

| Tropical Fruits | |||

| Passion Fruit | Present, contributes to aroma | [5] | |

| Guava | Present, contributes to aroma | [5] |

It is important to note that the concentration of these volatile thiols can be influenced by factors such as grape variety, hop cultivar, ripeness, processing methods, and fermentation conditions.[1][3][4]

Biosynthesis of 3-Mercapto-3-methyl-1-hexanol

The formation of 3-mercapto-3-methyl-1-hexanol in natural systems occurs through the enzymatic release from non-volatile, odorless precursors.[6] The biosynthetic pathway is believed to be analogous to that of other volatile thiols, such as 3-mercaptohexan-1-ol. This process begins with the conjugation of the thiol to amino acids, forming S-cysteine or S-glutathione conjugates. These precursors are then transported and subsequently cleaved by specific enzymes to release the volatile and odorous thiol.

The formation of the tertiary thiol structure of 3-mercapto-3-methyl-1-hexanol likely involves the addition of a sulfur nucleophile to a tertiary carbocation intermediate derived from a precursor molecule.

References

- 1. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]